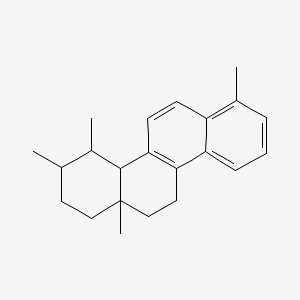
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H32. This compound is a derivative of chrysene, which is known for its presence in coal tar and creosote .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- involves multiple steps. One common method includes the hydrogenation of chrysene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation reactors. The process requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: The parent compound, known for its presence in coal tar.
Tetrahydrochrysene: A hydrogenated derivative of chrysene.
2,8-Dihydroxyhexahydrochrysene: An estrogenic compound derived from chrysene.
Uniqueness
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,4,7,12a-tetramethyl- is unique due to its specific hydrogenation pattern and methyl substitutions. These structural modifications confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
74229-82-6 |
|---|---|
Formule moléculaire |
C22H28 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
3,4,7,12a-tetramethyl-2,3,4,4a,11,12-hexahydro-1H-chrysene |
InChI |
InChI=1S/C22H28/c1-14-10-12-22(4)13-11-19-18-7-5-6-15(2)17(18)8-9-20(19)21(22)16(14)3/h5-9,14,16,21H,10-13H2,1-4H3 |
Clé InChI |
FLYVWXGQNHFYKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC3=C(C2C1C)C=CC4=C(C=CC=C34)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



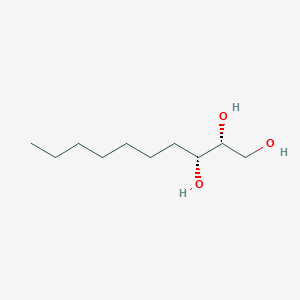
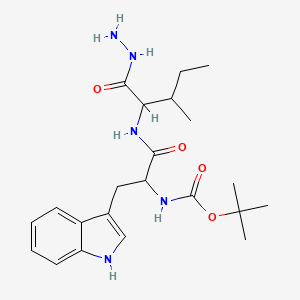


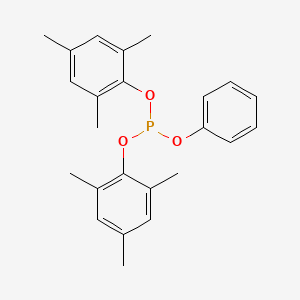

![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

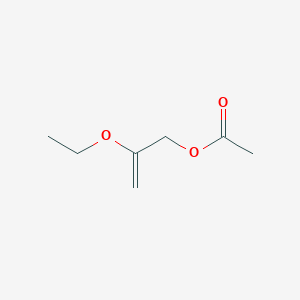
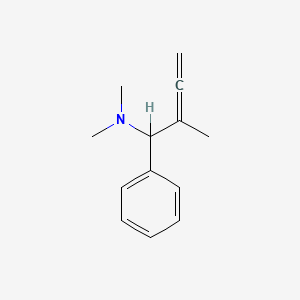
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
